molecular formula C18H32O4 B1239010 9-Hpode CAS No. 63121-49-3

9-Hpode

Cat. No.: B1239010
CAS No.: 63121-49-3
M. Wt: 312.4 g/mol
InChI Key: JGUNZIWGNMQSBM-SIGMCMEVSA-N
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Description

9-Hydroperoxyoctadecadienoic acid, commonly referred to as 9-Hpode, is a hydroperoxy fatty acid derived from linoleic acid. It is an intermediate in the metabolic pathway of linoleic acid and plays a significant role in various biological processes. The compound exists in two stereoisomeric forms: 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid and 9®-hydroperoxy-10(E),12(Z)-octadecadienoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Hydroperoxyoctadecadienoic acid can be synthesized through the lipoxygenase-catalyzed oxygenation of linoleic acid. The reaction involves the incorporation of molecular oxygen into linoleic acid, resulting in the formation of the hydroperoxy group at the 9th carbon position . The reaction conditions typically include the use of soybean lipoxygenase and molecular oxygen under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of 9-Hydroperoxyoctadecadienoic acid involves the large-scale enzymatic oxidation of linoleic acid using lipoxygenase enzymes derived from plant sources such as soybeans. The process is optimized to achieve high yields and purity of the desired hydroperoxy fatty acid .

Properties

IUPAC Name

(10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6+,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUNZIWGNMQSBM-SIGMCMEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63121-49-3
Record name 9-Hydroperoxy-11,12-octadecadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-HYDROPEROXY-10,12-OCTADECADIENOIC ACID, (10E,12E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX214620K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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